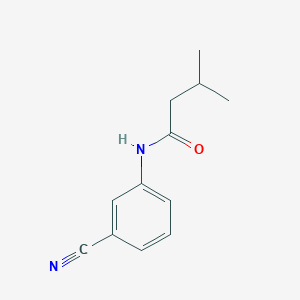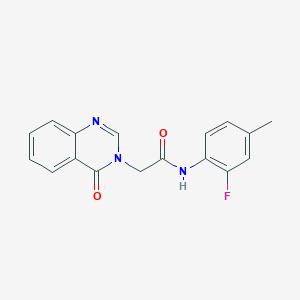![molecular formula C21H22N2O3S B7628469 N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide, commonly known as DMP 777, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. DMP 777 belongs to the class of sulfonylbenzamide compounds, and it has been shown to exhibit a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
DMP 777 has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In one study, DMP 777 was found to inhibit the production of inflammatory cytokines in a mouse model of arthritis, suggesting its potential use as an anti-inflammatory agent. In another study, DMP 777 was shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent. Additionally, DMP 777 has been shown to protect against neuronal damage in models of neurodegenerative diseases, suggesting its potential use as a neuroprotective agent.
Wirkmechanismus
The exact mechanism of action of DMP 777 is not fully understood, but it is believed to act through multiple pathways. DMP 777 has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, leading to a decrease in inflammation. Additionally, DMP 777 has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Furthermore, DMP 777 has been shown to modulate the activity of ion channels, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
DMP 777 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and protect against neuronal damage. Additionally, DMP 777 has been shown to modulate the activity of ion channels, leading to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMP 777 in lab experiments is its potential therapeutic effects in various disease models. Additionally, DMP 777 has been shown to exhibit low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using DMP 777 in lab experiments is its complex synthesis method, which can make it difficult to obtain pure and effective samples. Additionally, further studies are needed to fully understand the mechanism of action of DMP 777 and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on DMP 777. One area of research is the development of more efficient synthesis methods to obtain pure and effective samples. Additionally, further studies are needed to fully understand the mechanism of action of DMP 777 and its potential side effects. Furthermore, future research could focus on the potential use of DMP 777 in combination with other compounds to enhance its therapeutic effects. Finally, additional studies are needed to determine the potential clinical applications of DMP 777 in the treatment of various diseases.
Synthesemethoden
The synthesis of DMP 777 involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 2,5-dimethylpyrrole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reduction reaction with sodium borohydride, followed by the reaction with 4-bromoaniline to yield the final product, DMP 777. The synthesis of DMP 777 is a complex process that requires careful attention to detail to ensure the purity and efficacy of the final product.
Eigenschaften
IUPAC Name |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-5-12-19(27(4,25)26)13-20(14)21(24)22-17-8-10-18(11-9-17)23-15(2)6-7-16(23)3/h5-13H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRSODGUCFWXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NC2=CC=C(C=C2)N3C(=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)


![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)

![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)

![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)



